N-[(oxolan-2-yl)methyl]-4-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide
Descripción
N-[(oxolan-2-yl)methyl]-4-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene sulfonamide core substituted with two distinct moieties: a 4-phenylpiperazine-1-carbonyl group at the para position and an oxolan-2-ylmethyl (tetrahydrofuran methyl) group attached to the sulfonamide nitrogen. This compound integrates structural motifs associated with bioactivity, including the sulfonamide group (common in enzyme inhibitors) and the piperazine scaffold (frequent in CNS-targeting drugs) . The oxolan moiety may enhance solubility or modulate pharmacokinetics due to its polar ether oxygen.
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c26-22(25-14-12-24(13-15-25)19-5-2-1-3-6-19)18-8-10-21(11-9-18)30(27,28)23-17-20-7-4-16-29-20/h1-3,5-6,8-11,20,23H,4,7,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZVZNCEKSNLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of N-[(oxolan-2-yl)methyl]-4-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide is pyruvate kinase . Pyruvate kinase is an enzyme involved in glycolysis, which is the process that converts glucose into pyruvate, releasing energy.
Biochemical Pathways
The compound affects the glycolysis pathway by interacting with pyruvate kinase This interaction can influence the rate of glucose metabolism and energy production in cells
Result of Action
The molecular and cellular effects of the compound’s action are associated with changes in the activity of pyruvate kinase and potentially the rate of glycolysis. These changes could influence cellular energy production and other processes dependent on this pathway.
Actividad Biológica
N-[(oxolan-2-yl)methyl]-4-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide is a compound with significant potential in biomedical research. Its molecular formula is C22H27N3O4S, and it has a molecular weight of 429.54 g/mol. This compound has been studied for its biological activity, particularly its interaction with key metabolic pathways and its potential therapeutic applications.
The primary target of N-[(oxolan-2-yl)methyl]-4-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide is pyruvate kinase , an enzyme crucial for glycolysis. The compound influences the activity of pyruvate kinase, thereby affecting the glycolysis pathway. This interaction can lead to significant biochemical changes within cells, potentially impacting cellular metabolism and energy production.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that N-[(oxolan-2-yl)methyl]-4-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide may inhibit cancer cell proliferation by modulating metabolic pathways associated with tumor growth.
- Anti-inflammatory Effects : The compound's ability to alter glycolytic flux can also have implications in inflammatory responses, making it a candidate for further exploration in inflammatory disease models.
Research Findings and Case Studies
Recent studies have explored the biological effects of this compound in various contexts. Below are summarized findings from selected research articles:
Detailed Research Findings
In-depth analysis has shown that compounds interacting with pyruvate kinase can lead to altered cellular metabolism, which is critical in cancer biology. For instance, the inhibition of glycolysis through pyruvate kinase modulation can induce apoptosis in cancer cells, providing a mechanism for potential therapeutic action.
Antitumor Mechanism
The antitumor mechanism involves:
- Inhibition of Glycolysis : By affecting pyruvate kinase activity, the compound reduces the availability of ATP and metabolic intermediates necessary for rapid tumor growth.
- Induction of Apoptosis : Altered metabolic states can trigger programmed cell death pathways, leading to decreased viability of cancer cells.
Comparación Con Compuestos Similares
Key Observations :
- The target compound’s 4-phenylpiperazine group lacks halogenation, unlike the chlorophenyl variants in , which may reduce steric hindrance or electron-withdrawing effects.
Sulfonamide Derivatives with Heterocyclic Moieties
Compounds with alternative heterocycles or substitution patterns provide insights into structure-activity relationships:
Key Observations :
- The 4-hydroxyquinazoline derivatives () demonstrate that fused heterocycles (e.g., quinazoline) enhance antiproliferative activity, suggesting that the target compound’s phenylpiperazine may serve a different therapeutic role.
Physicochemical Comparisons
Key Observations :
- The oxolan group likely reduces logP compared to chlorophenyl/alkyl-substituted analogues, enhancing aqueous solubility.
- The absence of halogens may improve metabolic stability relative to chlorinated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
